
3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Indole Derivatization: The indole moiety can be introduced via a coupling reaction with the oxadiazole intermediate.
Pyridinylmethyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the pyridinylmethyl group to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
In medicine, it is explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise, such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxamide: Lacks the pyridinylmethyl group.
N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the indole moiety.
1,2,4-Oxadiazole-5-carboxamide: Lacks both the indole and pyridinylmethyl groups.
Uniqueness
The uniqueness of 3-(1H-Indol-6-yl)-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1010922-28-7 |
|---|---|
Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
3-(1H-indol-6-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c23-16(20-10-11-3-6-18-7-4-11)17-21-15(22-24-17)13-2-1-12-5-8-19-14(12)9-13/h1-9,19H,10H2,(H,20,23) |
InChI Key |
UAURRXKPLKRHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


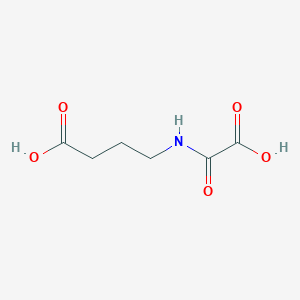


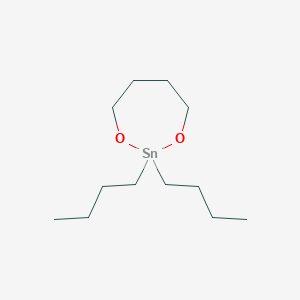
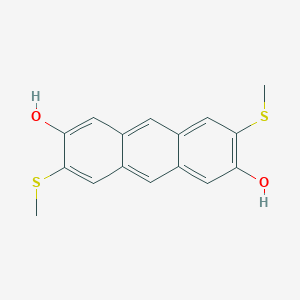
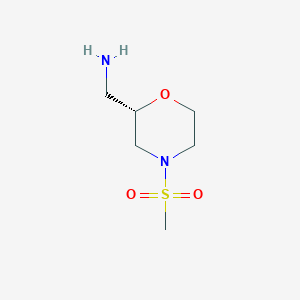
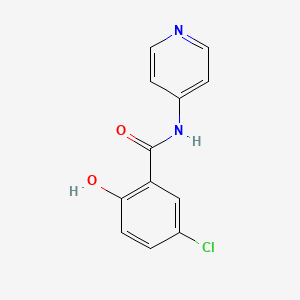
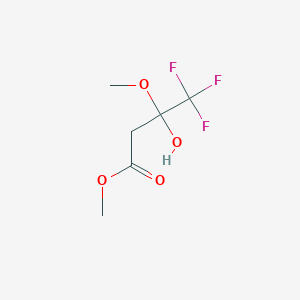
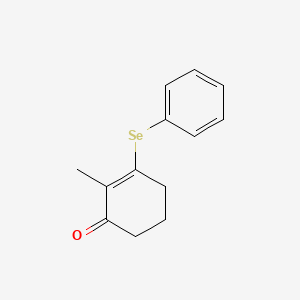
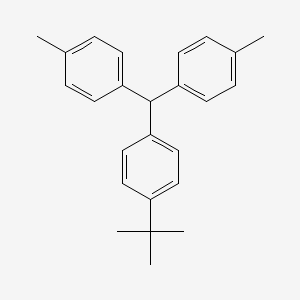
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
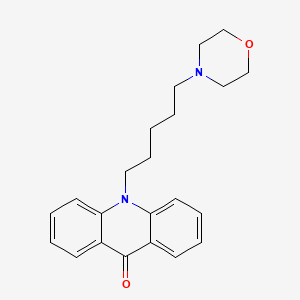
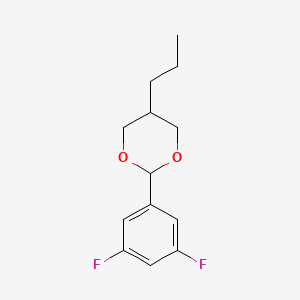
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
